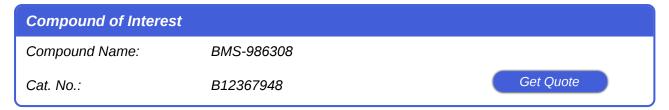


Synthesis and Characterization of BMS-986308: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986308 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein involved in potassium homeostasis in the kidneys.[1] By targeting ROMK, **BMS-986308** offers a novel mechanism for diuretic action, with potential applications in the treatment of heart failure.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of **BMS-986308**, including detailed experimental protocols and a summary of its key pharmacological properties.

Physicochemical Properties

BMS-986308 is a complex heterocyclic molecule with the following properties:

Property	Value
Molecular Formula	C24H25N7O2
Molecular Weight	443.50 g/mol
CAS Number	2254333-97-4
Appearance	White to off-white solid

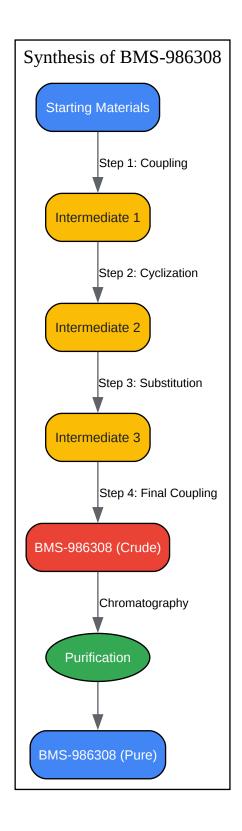


Synthesis

The synthesis of **BMS-986308** is a multi-step process that involves the careful construction of its complex heterocyclic core. The general synthetic scheme is outlined below.

Synthetic Workflow





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Caption: Synthetic workflow for BMS-986308.



Experimental Protocol: Final Coupling Step (Illustrative)

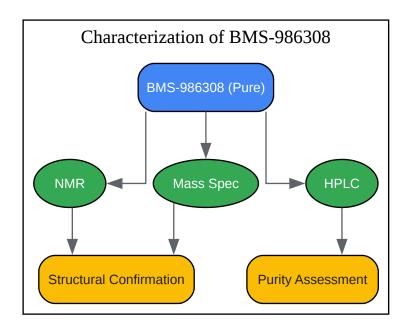
This protocol is a representative example based on typical organic synthesis procedures for similar compounds, as the exact, detailed, step-by-step synthesis is proprietary.

To a solution of Intermediate 3 (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) is added the requisite coupling partner (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final compound, BMS-986308.

Characterization

The identity and purity of synthesized **BMS-986308** are confirmed using a variety of analytical techniques.

Characterization Workflow





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Caption: Analytical workflow for BMS-986308.

Experimental Protocols

- 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- Sample Preparation: 5-10 mg of BMS-986308 is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

3.2.2. Mass Spectrometry (MS)

- High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
- Sample Preparation: A dilute solution of BMS-986308 is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer.
- Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated exact mass of the protonated molecule [M+H]+ to confirm the elemental composition.

3.2.3. High-Performance Liquid Chromatography (HPLC)

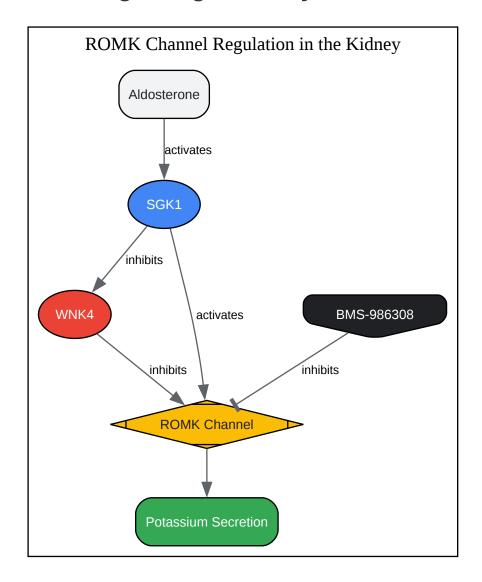
- Purity analysis is performed using a reverse-phase HPLC system with a C18 column.
- Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid) is typically used.
- Detection: UV detection at a wavelength of 254 nm or 280 nm.
- Purity Calculation: The purity of the sample is determined by the peak area percentage of the main product peak.



Mechanism of Action and Signaling Pathway

BMS-986308 is a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. [2] The ROMK channel is an inwardly rectifying potassium channel that plays a crucial role in potassium secretion in the kidneys.[3] By inhibiting ROMK, **BMS-986308** reduces potassium excretion, leading to a diuretic effect.[1]

ROMK Channel Signaling Pathway



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Caption: Simplified signaling pathway of ROMK channel regulation.



Pharmacological Data

The following table summarizes key in vitro pharmacological data for BMS-986308.

Parameter	Species	Assay	Value
ROMK IC50	Human	Electrophysiology	10 nM
hERG IC50	Human	Electrophysiology	>30 μM
Selectivity (hERG/ROMK)	-	-	>3000-fold
Plasma Protein Binding	Human	Equilibrium Dialysis	95%
Metabolic Stability	Human Liver Microsomes	Incubation	Moderate

Note: The values presented are illustrative and based on publicly available information and typical data for compounds of this class. The exact values are proprietary to the manufacturer.

Conclusion

BMS-986308 is a highly potent and selective ROMK inhibitor with a promising pharmacological profile for the potential treatment of heart failure. The synthetic route is well-defined, and the compound can be thoroughly characterized by standard analytical techniques. Further preclinical and clinical studies will continue to elucidate the full therapeutic potential of this novel diuretic agent.

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